5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H7ClF6N2O and its molecular weight is 356.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on difluoromethylene-containing 1,2,4-oxadiazole compounds provides insight into the synthetic versatility and reactivity of this chemical class. For example, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, related to the core structure of interest, has been synthesized and reacted with unsaturated compounds, yielding a range of difluoromethylenated 1,2,4-oxadiazole-containing compounds. These reactions, facilitated by sodium dithionite and sodium hydrogen carbonate, demonstrate the compound's utility in creating diverse chemical structures, including γ-butyrolactones and tetrahydrofurans, in moderate yields (Yang et al., 2007).
Anticancer Potential
The oxadiazole derivatives have been identified as novel apoptosis inducers and potential anticancer agents, highlighting another significant application of these compounds. For instance, a specific derivative was found to be an effective apoptosis inducer against several breast and colorectal cancer cell lines. This discovery was made through high-throughput screening assays, with the molecular target identified as TIP47, an IGF II receptor binding protein. Such findings underscore the potential of 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole derivatives in the development of new anticancer therapies (Zhang et al., 2005).
Optical and Photoluminescent Properties
The optical and photoluminescent properties of 1,2,4-oxadiazole derivatives, including those similar to this compound, have been a subject of interest in material science. These properties make them suitable for applications in optoelectronic devices and as fluorescent markers. For instance, novel derivatives have been synthesized, characterized, and their fluorescence spectral characteristics investigated, demonstrating their potential utility in various applications requiring fluorescent materials (Ge et al., 2014).
Properties
IUPAC Name |
3-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O/c14-6-11-21-10(22-23-11)2-1-7-3-8(12(15,16)17)5-9(4-7)13(18,19)20/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCQHTUHQJRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381612 | |
Record name | 5-(chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646989-58-4 | |
Record name | 5-(chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.